2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
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Overview
Description
2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C22H16BrN3O6 and a molecular weight of 498.293 g/mol This compound is notable for its unique structure, which includes a methoxy group, a nitrobenzoyl group, and a bromobenzoate group
Preparation Methods
The synthesis of 2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves several steps. The general synthetic route includes the following steps:
Formation of the hydrazone: This step involves the reaction of 3-nitrobenzoyl chloride with hydrazine to form the corresponding hydrazone.
Coupling reaction: The hydrazone is then coupled with 2-methoxy-4-formylphenyl 3-bromobenzoate under specific reaction conditions to form the final product.
Chemical Reactions Analysis
2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles like amines for substitution, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate can be compared with other similar compounds, such as:
2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate: This compound has a similar structure but with a different position of the nitro group.
2-Methoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate: This compound has a methyl group instead of a nitro group.
2-Methoxy-4-(2-(3-methoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate: This compound has a methoxy group instead of a nitro group.
These similar compounds highlight the uniqueness of this compound, particularly in terms of its potential biological activities and chemical reactivity.
Properties
CAS No. |
477728-75-9 |
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Molecular Formula |
C22H16BrN3O6 |
Molecular Weight |
498.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C22H16BrN3O6/c1-31-20-10-14(8-9-19(20)32-22(28)16-5-2-6-17(23)11-16)13-24-25-21(27)15-4-3-7-18(12-15)26(29)30/h2-13H,1H3,(H,25,27)/b24-13+ |
InChI Key |
QDTPZZPOWGMIQH-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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